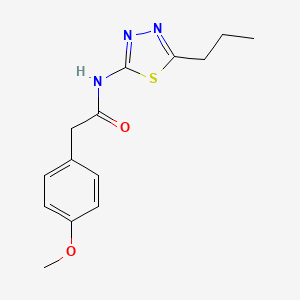![molecular formula C23H27F3N2O5 B5255824 METHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE](/img/structure/B5255824.png)
METHYL 2-{[2-(3,4-DIETHOXYPHENYL)ETHYL]AMINO}-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a phenylformamido group, and a diethoxyphenyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate typically involves multiple steps. One common approach is to start with the appropriate diethoxyphenyl derivative, which undergoes a series of reactions including amination, esterification, and trifluoromethylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their corresponding reduced forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Methyl 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Another related compound with distinct chemical properties.
Uniqueness
Methyl 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-2-(phenylformamido)propanoate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such characteristics are desired.
Propriétés
IUPAC Name |
methyl 2-benzamido-2-[2-(3,4-diethoxyphenyl)ethylamino]-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O5/c1-4-32-18-12-11-16(15-19(18)33-5-2)13-14-27-22(21(30)31-3,23(24,25)26)28-20(29)17-9-7-6-8-10-17/h6-12,15,27H,4-5,13-14H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQQXIFNUOZINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate](/img/structure/B5255749.png)
![3-ethyl-4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-methylpiperazin-2-one](/img/structure/B5255760.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]benzamide](/img/structure/B5255769.png)
![3-(acetylamino)-N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5255771.png)
![4-({5-[(2-phenoxyethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5255778.png)
![3-(4-tert-butylphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5255793.png)
![1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one](/img/structure/B5255799.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5255802.png)
![2-chloro-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B5255812.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5255815.png)
![7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B5255817.png)
![6-methoxy-3-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5255837.png)
![METHYL 2-[(4-ALLYL-5-CYCLOPENTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5255840.png)
